Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Spectroscopic characterization Quality control Analytical chemistry

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) is the validated regioisomer for thieno[2,3-d]pyrimidine cyclization and pyrazolo-pyrimidinone DPP-IV inhibitor synthesis. Its 2,4-dicarboxylate-3-methyl-5-amino substitution pattern (HOMO-LUMO gap ~4.20 eV) ensures correct regiochemistry; alternative aminothiophene dicarboxylates lead to divergent cyclization outcomes. Procure with confidence: identity confirmed by FT-IR (N–H 3415 cm⁻¹, C=O 1689 cm⁻¹), melting point 105–108°C, and ≥98% GC purity. For R&D use only; standard international shipping available.

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 4815-30-9
Cat. No. B105131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS4815-30-9
Synonyms5-Amino-3-methyl-2,4-thiophenedicarboxylic Acid Diethyl Ester;  2-Amino-3,5-bis(ethoxycarbonyl)-4-methylthiophene;  2-Amino-3,5-dicarbethoxy-4-methylthiophene;  Diethyl 2-Amino-4-methylthiophene-3,5-dicarboxylate; 
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N
InChIInChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3
InChIKeyDGVXLHAJVRRLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.4 [ug/mL]

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9): Key Structural Features and Procurement Context


Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) is a functionalized 2-aminothiophene derivative with the molecular formula C11H15NO4S and molecular weight of 257.31 g/mol [1]. This compound features a thiophene core substituted at the 3-position with a methyl group, at the 5-position with an amino group, and at the 2- and 4-positions with ethyl ester functionalities [2]. The compound is characterized by a melting point of 105–108 °C , a calculated LogP of 2.9 [3], and topological polar surface area of 107 Ų . Commercially available at purities of ≥98% (GC) from multiple suppliers , DAMC serves primarily as a synthetic building block for heterocyclic compounds in pharmaceutical and agrochemical research . The compound's substitution pattern—specifically the 3-methyl-5-amino arrangement on a 2,4-dicarboxylate framework—distinguishes it from other aminothiophene dicarboxylate regioisomers and positional variants, establishing its utility in specific synthetic pathways including the preparation of pyrazolo-pyrimidinone DPP-IV inhibitors and thieno[2,3-d]pyrimidine derivatives .

Why Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) Cannot Be Casually Substituted with Other Aminothiophene Dicarboxylates


Substituting Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) with structurally similar aminothiophene dicarboxylates is not scientifically justified without revalidation of the intended synthetic pathway or biological application. DAMC possesses a specific 2,4-dicarboxylate-3-methyl-5-amino substitution pattern that dictates both its electronic properties—including a calculated HOMO-LUMO energy gap of approximately 4.2 eV [1]—and its regioselective reactivity in heterocyclization reactions [2]. Alternative regioisomers such as diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (often listed as a synonym but representing a distinct IUPAC naming convention) or mixed-ester analogs like 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 77457-04-6) [3] exhibit different steric and electronic environments at the reactive amino and ester positions. These differences translate into altered reaction kinetics, divergent cyclization outcomes, and non-equivalent biological target engagement profiles. The quantification evidence presented in Section 3 establishes the specific physicochemical and application parameters that define DAMC's differentiated position within the aminothiophene chemical space, thereby enabling informed procurement decisions based on verifiable, comparator-driven data rather than generic class assumptions.

Quantitative Differentiation Evidence for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) Versus Comparator Compounds


Spectroscopic Fingerprint: FT-IR Vibrational Frequency Comparison Between DAMC and Unsubstituted Aminothiophene

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) exhibits a distinctive FT-IR spectral fingerprint that differs quantitatively from that of unsubstituted 2-aminothiophene. Specifically, DAMC displays an N–H stretching vibration at 3415 cm⁻¹ and C=O ester stretching at 1689 cm⁻¹ [1]. In contrast, unsubstituted 2-aminothiophene lacks the ester carbonyl absorption and exhibits N–H stretching at a different frequency (typically 3450–3480 cm⁻¹ due to reduced hydrogen bonding with adjacent ester groups). The presence of the 1689 cm⁻¹ carbonyl band in DAMC provides a quantifiable spectroscopic marker that is absent in non-esterified aminothiophenes.

Spectroscopic characterization Quality control Analytical chemistry

Calculated HOMO-LUMO Energy Gap Comparison: DAMC Versus Analogous Thiophene Derivatives

Density Functional Theory (DFT) calculations reveal that Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) possesses a HOMO-LUMO energy gap of approximately 4.20 eV [1]. This gap differs from that reported for structurally related 2-aminothiophene derivatives. For comparison, diethyl 2,5-diaminothiophene-3,4-dicarboxylate—a compound with an additional amino group and different substitution pattern—exhibits a calculated HOMO-LUMO gap of approximately 3.8–3.9 eV [2], representing a difference of ~0.3–0.4 eV. The larger gap for DAMC correlates with its distinct charge transfer characteristics and influences its reactivity in electrophilic and nucleophilic transformations.

Computational chemistry Electronic properties DFT studies

LogP and Solubility Comparison: DAMC Versus Mixed-Ester Analog 2-Ethyl 4-Methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) exhibits a calculated XLogP3 of 2.9 [1] and an aqueous solubility of 4.4 µg/mL at pH 7.4 . Its mixed-ester analog, 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 77457-04-6), displays a lower calculated logP of 2.18 [2], representing a difference of 0.72 log units. This difference corresponds to a theoretical ~5.2-fold change in lipophilicity, which directly impacts membrane permeability, extraction efficiency, and chromatographic behavior. The solubility value of 4.4 µg/mL for DAMC is also distinct from the predicted solubility of the mixed-ester analog (estimated ~8–10 µg/mL based on the lower logP).

Physicochemical properties Drug-likeness Formulation

Synthetic Utility in Thieno[2,3-d]pyrimidine Formation: DAMC as Documented Precursor Versus Regioisomeric Analogs

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) is explicitly documented as the starting material (Compound I) for the synthesis of diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (II), which subsequently undergoes cyclization with hydrazine to yield thieno[2,3-d]pyrimidine derivatives (XIII) [1]. This synthetic pathway has been validated in the peer-reviewed literature. In contrast, regioisomeric analogs such as diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate—despite being often conflated in supplier catalogs—do not appear in the published synthetic methodology for this specific thienopyrimidine scaffold formation due to the differing position of the amino group relative to the ester functionalities required for cyclization.

Heterocyclic synthesis Thienopyrimidines Synthetic methodology

Role as Key Intermediate in Pyrazolo-Pyrimidinone DPP-IV Inhibitors: Documented Application Versus Non-Validated Analogs

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC, CAS 4815-30-9) is specifically cited as a reagent in the synthesis of novel pyrazolo-pyrimidinones that function as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes research . This application is documented across multiple independent supplier technical datasheets and patent literature (WO-2021112213-A1, WO-2021054393-A1) [1]. While other aminothiophene dicarboxylates may share the same general chemical class, the specific substitution pattern of DAMC—2,4-diester with 3-methyl and 5-amino groups—is required for the regioselective construction of the pyrazolo-pyrimidinone core. The patent literature referencing this compound in the context of agricultural and medicinal fungicidal agents [1] further distinguishes its validated utility from that of structurally similar but non-validated aminothiophene derivatives.

Medicinal chemistry DPP-IV inhibitors Diabetes research

Evidence-Backed Application Scenarios for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) Procurement


Synthesis of Thieno[2,3-d]pyrimidine Scaffolds via Isothiocyanate Intermediate

For research groups synthesizing thieno[2,3-d]pyrimidine derivatives, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) serves as the validated starting material (Compound I) for conversion to diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (II) followed by cyclization to ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate (XIII) [1]. This specific regioisomer is required because the 5-amino group positioned adjacent to the 4-ester on the thiophene ring enables the correct regiochemistry for isothiocyanate formation and subsequent heterocyclization. Substitution with regioisomeric 2-amino-4-methylthiophene-3,5-dicarboxylate would alter the position of the nucleophilic amino group relative to the electrophilic ester, resulting in a different cyclization outcome or reaction failure. Procurement of DAMC is therefore essential for reproducing this established synthetic methodology without requiring route reoptimization.

Medicinal Chemistry Campaigns Targeting DPP-IV for Diabetes Research

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is specifically cited as a key reagent in the construction of novel pyrazolo-pyrimidinones with demonstrated dipeptidyl peptidase IV (DPP-IV) inhibitory activity [1]. The compound's 2,4-dicarboxylate-3-methyl-5-amino substitution pattern provides the precise geometry required for the regioselective assembly of the pyrazolo-pyrimidinone core. Patent literature (WO-2021112213-A1, WO-2021054393-A1, WO-2020255946-A1) further substantiates the compound's utility in thienopyrimidine-derived fungicidal and pharmaceutical agents [2]. For medicinal chemists developing DPP-IV inhibitors or exploring thienopyrimidine-based pharmacophores, DAMC represents a literature-validated building block with established synthetic precedent, whereas alternative aminothiophene dicarboxylates lack this specific documented application. Procurement of DAMC with verified identity (via FT-IR confirmation of the 3415 cm⁻¹ N–H stretch and 1689 cm⁻¹ C=O stretch) ensures consistency with published synthetic protocols and patent disclosures.

Analytical Method Development and Quality Control Reference Standards

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibits a well-characterized spectroscopic profile that enables its use as an analytical reference standard. The compound's distinct FT-IR vibrational frequencies (N–H at 3415 cm⁻¹, C=O at 1689 cm⁻¹) [1], coupled with its defined melting point (105–108 °C) and calculated LogP (2.9) [2], provide multiple orthogonal identification parameters. These properties distinguish DAMC from closely related aminothiophene analogs such as the mixed-ester derivative 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 77457-04-6; LogP = 2.18) . For analytical laboratories developing HPLC methods, the compound's moderate lipophilicity (XLogP3 = 2.9) and aqueous solubility (4.4 µg/mL at pH 7.4) inform mobile phase optimization and column selection. Procurement of DAMC as a reference material supports method validation and ensures batch-to-batch consistency in synthetic workflows.

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

For computational chemistry and molecular modeling investigations, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate offers a fully characterized dataset including experimental spectroscopic parameters (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) and DFT-calculated electronic properties (HOMO-LUMO gap ~4.20 eV, MEP surface, ELF diagram, NLO parameters) [1]. Molecular docking studies with 12 different protein receptors have been published, providing a benchmark dataset for validating computational models and exploring structure-activity relationships [1]. The compound's drug-likeness parameters have also been computationally assessed. This comprehensive characterization—combining experimental and theoretical data—distinguishes DAMC from many structurally similar aminothiophene derivatives for which only minimal computational or spectroscopic data exist. Procurement of DAMC for SAR studies ensures that experimental results can be directly correlated with published computational benchmarks, enhancing the reproducibility and interpretability of structure-activity analyses.

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